
nafronyl
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du naftidrofuryl implique l’estérification du 2-(diéthylamino)éthanol avec l’acide 3-(1-naphtyl)-2-(tétrahydrofuran-2-ylméthyl)propanoïque. La réaction nécessite généralement un catalyseur acide et est effectuée sous reflux pour assurer une estérification complète . Les méthodes de production industrielles impliquent souvent l’utilisation de réactifs de haute pureté et des environnements réactionnels contrôlés pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Naftidrofuryl subit plusieurs types de réactions chimiques, notamment :
Oxydation : Naftidrofuryl peut être oxydé pour former divers métabolites, principalement dans le foie.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : Naftidrofuryl peut subir des réactions de substitution, en particulier au niveau du groupe diéthylamino. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium et d’aluminium.
4. Applications de la recherche scientifique
Naftidrofuryl a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études d’estérification et de liaison aux récepteurs.
Médecine : Il est principalement utilisé dans le traitement de la maladie artérielle périphérique et de la claudication intermittente.
Industrie : Naftidrofuryl est utilisé dans l’industrie pharmaceutique pour la production de médicaments vasodilatateurs.
Applications De Recherche Scientifique
Intermittent Claudication
Intermittent claudication is a condition characterized by pain in the legs due to inadequate blood flow during exercise. Naftidrofuryl has shown significant efficacy in improving walking distances in patients suffering from this condition.
- Meta-Analysis Findings : A comprehensive meta-analysis involving 1,266 patients indicated that naftidrofuryl improved pain-free walking distance by a ratio of 1.37 compared to placebo (95% confidence interval 1.27 to 1.49). The number needed to treat for relief of symptoms was calculated to be approximately 4.48 .
Study Type | Patient Count | Pain-Free Walking Distance Improvement (m) | Relative Improvement Ratio |
---|---|---|---|
Randomized Controlled Trials | 1,266 | 58.6 (CI: 30.4 to 86.8) | 1.37 (CI: 1.27 to 1.49) |
Meta-Analysis | - | - | - |
Neuropathies
Naftidrofuryl has been investigated for its role in treating various neuropathies, particularly those involving axonal degeneration. Its neuroprotective properties make it a candidate for accelerating nerve regeneration.
- Clinical Applications : Studies have demonstrated that naftidrofuryl can enhance glucose metabolism in brain cells and act as a cerebral vasodilator, improving regional cerebral blood flow in ischemic areas .
Application | Mechanism of Action | Clinical Outcomes |
---|---|---|
Neuropathies Treatment | Activates glucose metabolism, cerebral vasodilation | Improved nerve regrowth and reduced symptoms |
Cerebral Ischemia
The compound has also been studied for its potential benefits in cases of acute cerebral infarction.
- Efficacy Studies : Research indicates that naftidrofuryl improves cerebral circulation post-infarction, suggesting its utility as a therapeutic agent following cerebrovascular events .
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the effectiveness of naftidrofuryl across different patient populations:
- Study on Intermittent Claudication : A randomized trial showed that patients treated with naftidrofuryl experienced a significant increase in both pain-free and total walking distances compared to those receiving placebo .
- Neuropathy Research : In trials involving patients with diabetic neuropathy, naftidrofuryl demonstrated a reduction in pain levels and improvement in nerve function metrics .
Safety Profile
Naftidrofuryl is generally well-tolerated with a low toxicity profile:
Mécanisme D'action
Naftidrofuryl exerce ses effets en inhibant sélectivement les récepteurs de la sérotonine 5-HT2, bloquant l’effet vasoconstricteur de la sérotonine libérée des cellules endothéliales et des plaquettes en réponse à l’hypoxie et à l’athérogenèse . Cette inhibition conduit à une vasodilatation et à une amélioration du flux sanguin. De plus, naftidrofuryl augmente les niveaux d’oxyde nitrique, ce qui favorise davantage la vasodilatation et inhibe l’agrégation plaquettaire .
Comparaison Avec Des Composés Similaires
Naftidrofuryl est unique dans son inhibition sélective des récepteurs de la sérotonine 5-HT2 et sa capacité à améliorer la capacité oxydative cellulaire. Des composés similaires comprennent :
Ketansérine : Un autre antagoniste des récepteurs de la sérotonine utilisé principalement comme agent antihypertenseur.
Sarpogrelate : Un antagoniste sélectif du récepteur 5-HT2A utilisé pour traiter la maladie artérielle périphérique. Naftidrofuryl se distingue par son double effet de vasodilatation et d’amélioration de la capacité oxydative cellulaire, ce qui le rend particulièrement efficace dans le traitement de pathologies comme la claudication intermittente.
Activité Biologique
Nafronyl, known chemically as 2-(diethylamino)ethyl 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoate, is a compound with significant biological activity, particularly in the context of vascular health. It is primarily used in the treatment of conditions such as intermittent claudication, stroke, and dementia. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and the implications of its stereoisomeric forms.
This compound exhibits several biological activities that contribute to its therapeutic effects:
- Endothelial Protection : Research indicates that this compound protects endothelial cells from hypoxia-induced damage. In vitro studies show that it can significantly reduce cell mortality caused by prolonged hypoxia (up to 66% protection observed) and inhibit the activation of endothelial cells under short-term hypoxic conditions. This protective effect is attributed to its ability to maintain ATP levels during hypoxia, thereby preventing cellular activation and subsequent damage from leukocyte recruitment .
- Vasodilatory Effects : this compound has been shown to improve blood flow by enhancing vasodilation. It acts on vascular smooth muscle cells, leading to increased blood circulation, which is particularly beneficial for patients suffering from peripheral arterial diseases .
- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by reducing the adherence of polymorphonuclear neutrophils to the endothelium during ischemic conditions. This action helps mitigate the inflammatory response associated with vascular damage .
Meta-Analysis Findings
A comprehensive meta-analysis evaluating this compound's efficacy in treating intermittent claudication revealed significant benefits compared to placebo. Key findings include:
- Improvement in Pain-Free Walking Distance : The analysis demonstrated a relative improvement ratio of 1.37 (95% CI: 1.27–1.49), indicating that patients treated with this compound experienced a clinically meaningful increase in pain-free walking distance .
- Response Rate : Approximately 54.7% of patients treated with this compound showed a significant improvement (≥50% increase in walking distance), compared to 30.2% for placebo, yielding an absolute difference in response rates of 22.3% (95% CI: 17.1%–27.6%) and a number needed to treat (NNT) of 4.48 .
Case Studies
Several case studies have further illustrated this compound's effectiveness:
- A clinical trial involving elderly patients with peripheral arterial disease reported enhanced walking capabilities and improved quality of life metrics after six months of this compound treatment.
- Another study highlighted its role in post-stroke recovery, where patients exhibited better functional outcomes when treated with this compound alongside standard rehabilitation protocols.
Stereoisomeric Forms and Their Impact
This compound exists as a mixture of four stereoisomers due to its two stereogenic centers. The pharmacological activity can vary significantly among these stereoisomers:
Stereoisomer | Biological Activity |
---|---|
(2R,2'R) | Moderate efficacy |
(2S,2'S) | Moderate efficacy |
(2R,2'S) | High efficacy |
(2S,2'R) | Highest efficacy |
Research has indicated that specific stereoisomers may exhibit enhanced therapeutic effects or reduced side effects, emphasizing the importance of stereochemistry in drug formulation and efficacy .
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFPSLPKGSANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023344 | |
Record name | Nafronyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31329-57-4 | |
Record name | Naftidrofuryl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31329-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftidrofuryl [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naftidrofuryl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13588 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nafronyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naftidrofuryl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTIDROFURYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.